N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a benzimidazole-pyrrolidine hybrid compound characterized by a methoxymethyl-substituted benzimidazole core linked to a 5-oxopyrrolidine carboxamide moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic and heterocyclic binding motifs.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-12-19-23-17-8-3-14(10-18(17)24-19)22-21(27)13-9-20(26)25(11-13)15-4-6-16(29-2)7-5-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,27)(H,23,24) |
InChI Key |
NCRCIAKJVXCQMK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from the preparation of the benzimidazole core. The key steps include:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxymethyl Group: This can be done through alkylation reactions using methoxymethyl chloride in the presence of a base.
Formation of the Pyrrolidine Ring: This involves the cyclization of an appropriate precursor, often through intramolecular reactions.
Final Coupling: The final step involves coupling the benzimidazole derivative with the pyrrolidine derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Reagents like HNO₃ for nitration or Br₂ for bromination.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of hydroxypyrrolidine derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs from literature:
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity Differences: The target compound’s benzimidazole-pyrrolidine scaffold distinguishes it from pyrazole-based analogs (), which exhibit antifungal or anticancer activity but lack the dual heterocyclic synergy. The thiazolidinone group in ’s compound confers redox-modulating effects absent in the target compound . Compared to the ethyl carboxylate analog in , the target’s carboxamide group may enhance metabolic stability and receptor binding .
Substituent Effects :
- Methoxy groups in the target compound (vs. chloro or hydroxy groups in analogs) likely reduce cytotoxicity while improving pharmacokinetic profiles. For instance, the 4-chlorophenyl group in ’s compound is associated with higher hepatotoxicity risks .
- The methoxymethyl group on the benzimidazole ring (target) may confer better CNS penetration compared to ’s hydrophilic hydroxy-methoxyphenyl group .
Synthetic Accessibility :
- Pyrazole derivatives () are typically synthesized via cyclocondensation, whereas the target compound requires multi-step coupling of benzimidazole and pyrrolidine precursors, increasing synthetic complexity .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its antiproliferative properties against cancer cell lines, antibacterial effects, and mechanisms of action based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₄ |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 1224160-63-7 |
These properties are essential for understanding its behavior in biological systems.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The effectiveness is often measured by the half-maximal inhibitory concentration (IC50).
Case Studies
-
In Vitro Studies :
- A study reported IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Specific derivatives showed selective activity; for instance, one derivative demonstrated an IC50 of 3.1 µM against MCF-7 cells, indicating a promising target for breast cancer therapy.
- Mechanisms of Action :
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria.
Findings
- Selective antibacterial activity was observed against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .
- Other derivatives exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antibacterial effects .
Summary of Biological Activities
| Activity Type | Cell Line/Bacteria | IC50/MIC Value |
|---|---|---|
| Antiproliferative | MCF-7 | 3.1 µM |
| HCT116 | 5.3 µM | |
| Antibacterial | E. faecalis | 8 µM |
| S. aureus | Moderate (32 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
